N-(4-cyclohexyl-2-nitrophenyl)acetamide
Description
N-(4-Cyclohexyl-2-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenyl ring bearing a nitro (-NO₂) group in the ortho (2nd) position and a cyclohexyl group in the para (4th) position. The acetamide moiety (-NH-CO-CH₃) is attached to the aromatic ring, forming a planar structure that facilitates intermolecular interactions.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(4-cyclohexyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)15-13-8-7-12(9-14(13)16(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17) |
InChI Key |
GOEBVEUOJPDTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula.
Enzyme Inhibition Potential
Acetamide derivatives often target enzymes like monoamine oxidases (MAO) and cholinesterases (AChE/BChE):
- MAO-B inhibition : Compounds with bulky substituents (e.g., benzothiazole in ) show enhanced selectivity. The cyclohexyl group in this compound may similarly improve MAO-B affinity due to hydrophobic interactions .
- AChE inhibition : Electron-deficient aromatic rings (due to nitro groups) enhance binding to AChE’s catalytic site. ’s triazole-linked acetamides demonstrate this, suggesting the target compound could share activity .
Antimicrobial and Anticancer Activity
- Antimicrobial activity: highlights acetamides with benzo[d]thiazole groups (e.g., compound 47) as potent against gram-positive bacteria.
- Anticancer activity : Nitro groups in compounds like N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide () correlate with cytotoxicity. The target compound’s nitro group may similarly contribute to DNA intercalation or redox cycling .
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